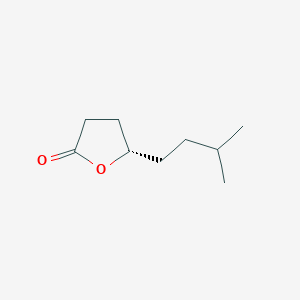
(5S)-5-(3-Methylbutyl)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S)-5-(3-Methylbutyl)oxolan-2-one, also known as (S)-γ-decalactone, is a naturally occurring compound found in various fruits and fermented products. It is a lactone, a cyclic ester, and is known for its sweet, fruity aroma, often described as peach-like. This compound is widely used in the flavor and fragrance industry due to its pleasant scent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-(3-Methylbutyl)oxolan-2-one can be achieved through several methods. One common approach involves the lactonization of hydroxy acids. For instance, the hydroxy acid precursor can be synthesized through the aldol condensation of 3-methylbutanal with ethyl acetoacetate, followed by reduction and cyclization to form the lactone.
Industrial Production Methods
Industrial production of this compound typically involves biotechnological processes. Microbial fermentation using specific strains of yeast or bacteria can produce this compound in significant quantities. The fermentation process is optimized for yield and purity, making it a cost-effective method for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(5S)-5-(3-Methylbutyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can yield the corresponding diol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the lactone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used as reducing agents.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces diols.
Substitution: Produces substituted lactones with various functional groups.
Scientific Research Applications
(5S)-5-(3-Methylbutyl)oxolan-2-one has several applications in scientific research:
Chemistry: Used as a model compound to study lactone chemistry and reaction mechanisms.
Biology: Investigated for its role in plant and microbial metabolism.
Medicine: Explored for potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Widely used in the flavor and fragrance industry to impart a fruity aroma to products.
Mechanism of Action
The mechanism by which (5S)-5-(3-Methylbutyl)oxolan-2-one exerts its effects is primarily through its interaction with olfactory receptors. The compound binds to specific receptors in the olfactory epithelium, triggering a signal transduction pathway that results in the perception of its characteristic fruity aroma. Additionally, its antimicrobial activity is believed to be due to its ability to disrupt microbial cell membranes.
Comparison with Similar Compounds
Similar Compounds
®-γ-decalactone: The enantiomer of (5S)-5-(3-Methylbutyl)oxolan-2-one, with similar but slightly different olfactory properties.
γ-nonalactone: Another lactone with a coconut-like aroma.
γ-undecalactone: Known for its peach-like scent, similar to this compound.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct olfactory properties compared to its enantiomer and other similar lactones. Its pleasant peach-like aroma makes it particularly valuable in the flavor and fragrance industry.
Properties
CAS No. |
88133-85-1 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
(5S)-5-(3-methylbutyl)oxolan-2-one |
InChI |
InChI=1S/C9H16O2/c1-7(2)3-4-8-5-6-9(10)11-8/h7-8H,3-6H2,1-2H3/t8-/m0/s1 |
InChI Key |
BZZQAGFVHHGMOL-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)CC[C@H]1CCC(=O)O1 |
Canonical SMILES |
CC(C)CCC1CCC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















